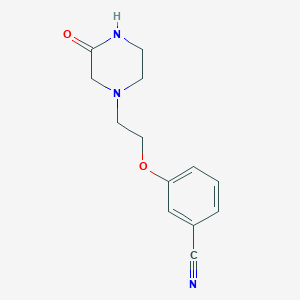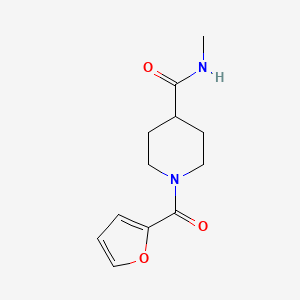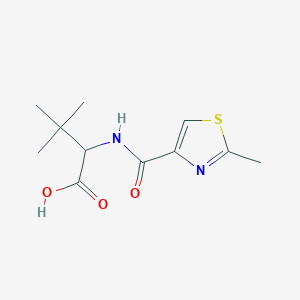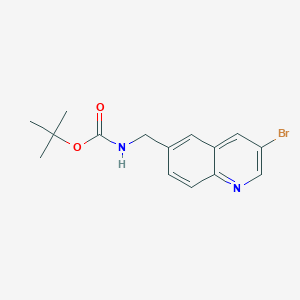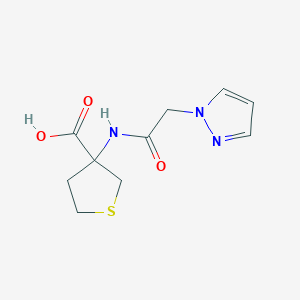
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and thiophene rings
Méthodes De Préparation
The synthesis of 3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of a pyrazole derivative with a thiophene precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Applications De Recherche Scientifique
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar reactivity and biological activities.
Thiophene derivatives: Compounds containing the thiophene ring also show comparable chemical properties and applications.
Indole derivatives: Although structurally different, indole derivatives have similar biological activities and are used in drug development.
The uniqueness of this compound lies in its combined pyrazole and thiophene rings, which provide a versatile platform for chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H13N3O3S |
|---|---|
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
3-[(2-pyrazol-1-ylacetyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3S/c14-8(6-13-4-1-3-11-13)12-10(9(15)16)2-5-17-7-10/h1,3-4H,2,5-7H2,(H,12,14)(H,15,16) |
Clé InChI |
LCQWZTHCUINIQW-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1(C(=O)O)NC(=O)CN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)

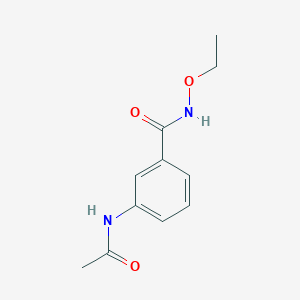
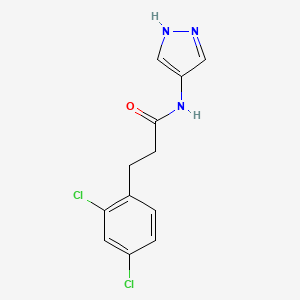

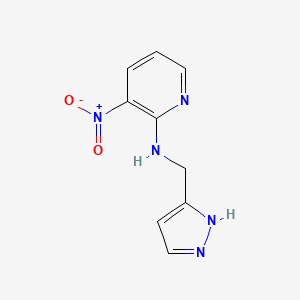
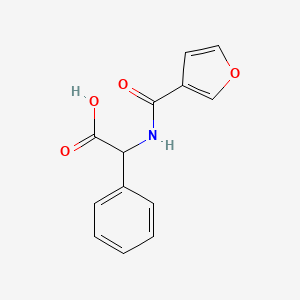
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
